molecular formula C24H23N7O B11129677 (2E)-2-(1H-benzimidazol-2-yl)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B11129677
M. Wt: 425.5 g/mol
InChI Key: SKFVXMVRDXECNG-SAPNQHFASA-N
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Description

The compound “(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[9-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE” is a complex organic molecule that features multiple functional groups, including a benzodiazole ring, a piperazine ring, and a pyrido[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are chosen based on the desired functional groups and the core structure of the molecule. Common synthetic routes may include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Construction of the Pyrido[1,2-a]pyrimidine Core: This step may involve the condensation of a pyridine derivative with a suitable amine and a carbonyl compound.

    Introduction of the Piperazine Ring: This can be done through nucleophilic substitution reactions where a piperazine derivative is introduced to the core structure.

    Final Assembly: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions such as temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study various biochemical pathways. Its interaction with biological macromolecules can provide insights into enzyme mechanisms, receptor binding, and cellular processes.

Medicine

The compound has potential applications in medicinal chemistry as a lead compound for drug discovery. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers, dyes, and catalysts. Its unique properties may enhance the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[9-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE: shares similarities with other benzodiazole and pyrido[1,2-a]pyrimidine derivatives.

    Benzodiazole Derivatives: Compounds with a benzodiazole ring are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Pyrido[1,2-a]pyrimidine Derivatives: These compounds are studied for their potential as kinase inhibitors, which are important in cancer therapy.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound for scientific research.

Properties

Molecular Formula

C24H23N7O

Molecular Weight

425.5 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C24H23N7O/c1-16-6-5-9-31-22(16)28-23(30-12-10-29(2)11-13-30)18(24(31)32)14-17(15-25)21-26-19-7-3-4-8-20(19)27-21/h3-9,14H,10-13H2,1-2H3,(H,26,27)/b17-14+

InChI Key

SKFVXMVRDXECNG-SAPNQHFASA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)N5CCN(CC5)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4N3)N5CCN(CC5)C

Origin of Product

United States

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